molecular formula C7H9ClFNO B13734584 3-Fluoro-4-methoxyaniline hydrochloride

3-Fluoro-4-methoxyaniline hydrochloride

Cat. No.: B13734584
M. Wt: 177.60 g/mol
InChI Key: SECHVFUTUMHREJ-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorides and Methoxy-Substituted Anilines in Chemical Research

The utility of 3-Fluoro-4-methoxyaniline (B107172) hydrochloride stems from the unique properties imparted by its constituent functional groups: the aryl fluoride (B91410) and the methoxy-substituted aniline (B41778) moieties.

Aryl Fluorides: The introduction of fluorine into organic molecules, particularly aromatic rings, is a widely used strategy in medicinal chemistry and materials science. tandfonline.com Compounds containing an aryl fluoride moiety are prevalent in pharmaceuticals and agrochemicals. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity (pKa), dipole moment, and binding affinity to biological targets. tandfonline.comacs.org This strategic placement of fluorine can lead to improved intrinsic potency, better membrane permeability, and favorable pharmacokinetic profiles. researchgate.netacs.org Consequently, over 20% of all commercialized pharmaceuticals contain at least one fluorine atom. researchgate.net

Methoxy-Substituted Anilines: Aniline and its derivatives are fundamental starting materials in the synthesis of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. wisdomlib.orgacs.org The methoxy (B1213986) group (-OCH3) is an electron-donating group that influences the reactivity of the aniline ring. Through a combination of resonance and inductive effects, the methoxy group can modulate the basicity of the aniline's amino group and direct the position of further chemical reactions on the aromatic ring. quora.comstackexchange.com These compounds are crucial intermediates for constructing more complex molecular architectures, such as benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The development of novel synthetic methods for preparing specifically substituted anilines remains a key area of research to access new chemical entities with desired biological and physical properties. acs.org

Role of 3-Fluoro-4-methoxyaniline Hydrochloride as a Key Intermediate and Building Block

This compound serves as a critical intermediate, providing a pre-functionalized aromatic ring that can be incorporated into larger, more complex molecules. lookchem.com Its unique substitution pattern allows chemists to build molecular scaffolds with precise control over the placement of fluorine, methoxy, and amino functionalities. chemimpex.com The primary amine group is a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and the formation of amides or azides for use in click chemistry reactions. ossila.com

Below are key physicochemical properties of the parent compound, 3-Fluoro-4-methoxyaniline.

PropertyValue
CAS Number 366-99-4
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Light beige to yellow-brown crystalline powder
Melting Point 81-83 °C
Boiling Point 135 °C at 18 mmHg
Synonyms 3-Fluoro-p-anisidine, 4-Amino-2-fluoroanisole

Data sourced from references lookchem.comossila.comguidechem.comsigmaaldrich.com

Detailed research has demonstrated its application in the synthesis of targeted therapeutic agents. For instance, it has been used as a key reagent in the creation of:

Novel leucine (B10760876) ureido derivatives that exhibit potent inhibitory activity against aminopeptidase (B13392206) N, an enzyme target in cancer therapy. lookchem.comchemicalbook.com

mGluR1 antagonists , which are compounds investigated for the potential treatment of chronic pain by modulating glutamate (B1630785) receptor activity. lookchem.comchemicalbook.com

7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles , which have been identified as dual inhibitors of Src and Abl kinases, important targets in oncology. ossila.com

Fluoride-containing podophyllum derivatives that show antitumor activities. ossila.com

Overview of Research Trajectories Involving this compound

The research applications of this compound are primarily concentrated in disciplines requiring the synthesis of novel organic molecules with specific functions.

Pharmaceutical Development: The most significant research trajectory is in drug discovery and medicinal chemistry. chemimpex.com The compound is a building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the fields of oncology, anti-inflammatory research, and the treatment of neurological disorders. lookchem.comchemimpex.comossila.com Its structure allows for the development of molecules with potentially improved efficacy and specificity. chemimpex.com

Agrochemicals: It is employed in the formulation of next-generation agrochemicals, such as fungicides and herbicides, contributing to the development of more effective crop protection solutions. chemimpex.com

Material Science: The compound is utilized in creating advanced materials, including specialized polymers and high-performance dyes and pigments for the textile and coatings industries. chemimpex.comguidechem.com

Organic Synthesis: In a broader sense, this compound is a valuable tool in fundamental organic synthesis research, enabling the exploration of new chemical reactions and the construction of diverse and complex chemical structures. chemimpex.com

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

3-fluoro-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H

InChI Key

SECHVFUTUMHREJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)F.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 Methoxyaniline Hydrochloride

Established Synthetic Routes to 3-Fluoro-4-methoxyaniline (B107172)

The synthesis of 3-Fluoro-4-methoxyaniline can be achieved through several established pathways, each with distinct advantages and challenges. These methods include classic coupling reactions, modern catalytic processes, and multi-step sequences starting from readily available precursors.

Ullmann Methoxylation Approaches to 3-Fluoro-4-methoxyaniline

The Ullmann reaction, a classic copper-catalyzed nucleophilic aromatic substitution, provides a viable route for introducing a methoxy (B1213986) group onto an aryl halide. organic-chemistry.org In the context of synthesizing fluorinated methoxyanilines, this approach typically involves the reaction of a halo-substituted fluoroaniline (B8554772) with a methoxide (B1231860) source in the presence of a copper catalyst.

A well-documented example, although for the 2-fluoro isomer, illustrates the key principles of this strategy. The synthesis of 2-fluoro-4-methoxyaniline (B1334285) was achieved starting from 2-fluoro-4-iodoaniline. orgsyn.org A critical aspect of this route is the necessity to protect the amino group to prevent it from interfering with the coupling reaction. The aniline (B41778) is first protected, then subjected to Ullmann conditions with sodium methoxide and a copper(I) salt, followed by deprotection to yield the final product. orgsyn.org This method avoids the regioselectivity issues that can arise during the nitration of fluorophenol precursors. orgsyn.org

Table 1: Example Conditions for Ullmann Methoxylation

Step Reactants Reagents/Catalyst Key Conditions
Protection 2-Fluoro-4-iodoaniline, Acetonylacetone p-Toluenesulfonic acid Reflux in toluene
Methoxylation Protected iodoaniline, Sodium methoxide Copper(I) chloride 80°C in Methanol/DMF
Deprotection Protected methoxyaniline Hydroxylamine (B1172632) hydrochloride, Triethylamine Reflux in Ethanol (B145695)/Water

Data derived from a synthesis of the 2-fluoro isomer, illustrating the general methodology. orgsyn.org

Palladium-Catalyzed Coupling Reactions for Aniline Synthesis

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, a method known as the Buchwald-Hartwig amination. This powerful technique can be adapted for the synthesis of substituted anilines. nih.govnih.gov The general approach involves reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of 3-Fluoro-4-methoxyaniline, this could theoretically involve coupling 3-fluoro-4-methoxy-halobenzene with an ammonia (B1221849) surrogate or coupling a di-halo-benzene derivative in a sequential manner. However, a more common application is the coupling of fluoroalkylamines with aryl halides. nih.govnih.gov While not a direct synthesis of the title compound, the principles are central to modern aniline synthesis. These reactions are valued for their high efficiency and tolerance of various functional groups, though they often require careful optimization of catalysts, ligands, and reaction conditions. nih.govresearchgate.net The development of specialized ligands, such as BippyPhos derivatives, has been crucial for achieving high yields, particularly with less reactive aryl chlorides. nih.gov

Multi-Step Synthesis from Related Precursors

Constructing 3-Fluoro-4-methoxyaniline from simpler, commercially available precursors is a common and often practical approach. These multi-step sequences typically involve key transformations like nitration, reduction, and alkylation.

A prevalent strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. A direct synthesis of 3-Fluoro-4-methoxyaniline utilizes this method, starting from 2-fluoro-4-nitroanisole (B1330115) (also known as 3-fluoro-4-methoxynitrobenzene). chemicalbook.com The nitro group in this precursor is reduced to an amine, often with high efficiency.

The reduction can be accomplished using various reagents, with catalytic hydrogenation being a common and clean method. For instance, dissolving 2-fluoro-4-nitroanisole in a solvent like ethyl acetate (B1210297) and stirring it under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst yields 3-Fluoro-4-methoxyaniline in excellent yield (98%). chemicalbook.com

Table 2: Nitration-Reduction Synthesis Example

Step Starting Material Reagents Product Yield
Reduction 2-Fluoro-4-nitroanisole H₂, Palladium on Carbon (Pd/C), Ethyl Acetate 3-Fluoro-4-methoxyaniline 98%

Data from ChemicalBook. chemicalbook.com

This strategy's success hinges on the availability of the nitrated precursor. The synthesis of this precursor can sometimes be complicated by the formation of regioisomers during the nitration step. For example, nitration of 2-fluorophenol (B130384) can lead to a mixture of isomers requiring separation. orgsyn.org Similarly, the nitration of 2-fluoro-1,4-dimethoxybenzene has been studied, showing that the directing effects of the existing substituents determine the position of the incoming nitro group. mdpi.com

Alkylation is another key transformation used in these multi-step syntheses, typically to introduce the methoxy group. This can be done by O-alkylation of a phenol (B47542) precursor. One potential route starts with 4-amino-3-fluorophenol (B140874), which can be synthesized via several methods, including the hydrogenation of o-fluoronitrobenzene in an acidic medium. researchgate.netchemicalbook.comgoogle.com The hydroxyl group of 4-amino-3-fluorophenol could then be selectively methylated.

Selective alkylation of aminophenols requires careful consideration of the reactivity of both the amino and hydroxyl groups. researchgate.net Often, the more nucleophilic amino group must be protected before alkylating the hydroxyl group. researchgate.net An alternative route mentioned in the literature involves the alkylation of 2-fluorophenol with dimethyl sulfate, followed by nitration and reduction. orgsyn.org However, this pathway can suffer from poor regioselectivity during nitration. orgsyn.org

Protection and Deprotection Strategies for Amino Functionality

In many synthetic routes towards 3-Fluoro-4-methoxyaniline, the amino group must be temporarily masked with a protecting group. libretexts.org This is necessary to prevent the amine from undergoing undesired side reactions, such as reacting with alkylating agents or interfering with organometallic coupling reactions. libretexts.orgyoutube.com

A variety of protecting groups are available for amines. slideshare.net Carbamates, such as t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), are widely used because they are easily installed and can be removed under relatively mild acidic or hydrogenolysis conditions, respectively. masterorganicchemistry.com Amides are another class of protecting groups; they render the nitrogen significantly less nucleophilic but typically require harsher conditions for removal. youtube.com

In the Ullmann methoxylation route previously discussed, a 2,5-dimethylpyrrole group was used to protect the aniline. orgsyn.org This group is formed by the acid-catalyzed reaction of the aniline with acetonylacetone (2,5-hexanedione). A key advantage is its stability under the basic, high-temperature conditions of the Ullmann reaction. The deprotection is effectively achieved using hydroxylamine hydrochloride, which cleaves the pyrrole (B145914) ring and regenerates the free amine. orgsyn.org The choice of protecting group is critical and must be compatible with all subsequent reaction steps while being easily removable at the end of the synthesis. slideshare.net

The final conversion to 3-Fluoro-4-methoxyaniline hydrochloride is a straightforward acid-base reaction where the synthesized aniline is treated with hydrochloric acid.

Conversion to Hydrochloride Salt Form

The conversion of 3-fluoro-4-methoxyaniline to its hydrochloride salt is a critical step to enhance the compound's stability, solubility, and ease of handling. The free amine is a light beige to yellow-brown crystalline powder, and its conversion to a salt mitigates issues related to oxidation and degradation. chemicalbook.comlookchem.com

The formation of the hydrochloride salt of 3-fluoro-4-methoxyaniline is typically achieved by treating a solution of the free amine with hydrochloric acid. Several strategies can be employed to optimize this process and enhance the characteristics of the final product. The choice of solvent is crucial; solvents in which the hydrochloride salt is sparingly soluble are preferred to facilitate precipitation and isolation. Common solvents for this purpose include isopropanol, ethanol, or ethyl acetate.

The addition of hydrochloric acid can be done in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., HCl in isopropanol), or as gaseous hydrogen chloride. The use of gaseous HCl or an anhydrous solution of HCl in an organic solvent is often preferred when the presence of water is detrimental to the product's stability or when a specific crystalline form is desired. The stoichiometry of the acid addition is carefully controlled to ensure complete conversion to the monosalt without the formation of di-hydrochloride or other impurities.

The temperature during salt formation and crystallization is another important parameter. Cooling the reaction mixture after acid addition can promote crystallization and improve the yield. The rate of cooling can influence the crystal size and morphology, which in turn affects the filtration and drying characteristics of the product. Seeding the solution with pre-existing crystals of this compound can also be employed to control crystallization and obtain a more uniform particle size distribution.

ParameterStrategyDesired Outcome
Solvent Selection Utilize solvents with low salt solubility (e.g., isopropanol, ethyl acetate).High precipitation yield, ease of isolation.
Acid Addition Controlled addition of anhydrous HCl (gas or in organic solvent).Prevents hydration, controls stoichiometry, high purity.
Temperature Control Gradual cooling post-acid addition.Promotes crystallization, improves yield and crystal morphology.
Crystallization Seeding with existing crystals.Uniform particle size, controlled crystal growth.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of the manufacturing process. A key area of focus is the reduction of the nitro group in the precursor, 2-fluoro-4-nitroanisole. Traditional methods often utilize metal hydrides or catalytic hydrogenation with heavy metals, which can generate significant waste.

Greener alternatives that have been explored for the reduction of nitroarenes include the use of more environmentally benign reducing agents and catalytic systems. For instance, transfer hydrogenation using formic acid or its salts as the hydrogen source with a palladium-on-carbon catalyst is a more sustainable approach. Biocatalytic methods, employing nitroreductase enzymes, offer a highly selective and environmentally friendly route to aniline synthesis, operating under mild conditions of temperature and pressure in aqueous media. acs.orgnih.govworktribe.comresearchgate.net

Another principle of green chemistry is the use of safer solvents. The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key objective. In the context of 3-fluoro-4-methoxyaniline synthesis, performing the reduction and subsequent salt formation in a one-pot process without the isolation of the intermediate free amine can also reduce solvent usage and waste generation.

Industrial Scale-Up and Process Optimization of 3-Fluoro-4-methoxyaniline Production

The industrial production of this compound requires careful consideration of scalability, process safety, and cost-effectiveness. The primary synthetic route involves the catalytic hydrogenation of 2-fluoro-4-nitroanisole.

For the large-scale synthesis of anilines, continuous flow reactors offer significant advantages over traditional batch reactors. acs.orgnih.govworktribe.comresearchgate.netnih.gov Continuous flow systems provide better control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for highly exothermic reactions like catalytic hydrogenation. The high surface-area-to-volume ratio in flow reactors enhances heat transfer, minimizing the risk of thermal runaways.

Automation of continuous flow systems allows for precise control of reagent addition and reaction time, leading to improved consistency and reproducibility of the product quality. In-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can be integrated into the automated system to monitor the reaction progress in real-time, enabling immediate adjustments to maintain optimal conditions.

The optimization of reaction parameters is crucial for maximizing the yield and purity of 3-fluoro-4-methoxyaniline. Key parameters in the catalytic hydrogenation of 2-fluoro-4-nitroanisole include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent.

Palladium-on-carbon (Pd/C) is a commonly used catalyst for this transformation. The catalyst loading and activity can significantly impact the reaction rate and selectivity. Hydrogen pressure is another critical factor; higher pressures generally lead to faster reaction rates, but also increase the risk of over-reduction or other side reactions. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting the formation of impurities.

The following table outlines typical parameters that are optimized for the hydrogenation step:

ParameterRangeEffect on Reaction
Catalyst 5% or 10% Pd/CHigher loading can increase reaction rate.
Hydrogen Pressure 1-10 atmHigher pressure increases rate, but may reduce selectivity.
Temperature 25-80 °CHigher temperature increases rate, but can lead to side reactions.
Solvent Ethanol, Methanol, Ethyl AcetateAffects solubility of reactants and catalyst performance.

Another potential side reaction is dehalogenation, where the fluorine atom is replaced by hydrogen. This is more likely to occur under harsh reaction conditions, such as high temperatures or prolonged reaction times. The choice of catalyst and solvent can also influence the extent of dehalogenation. Using a more selective catalyst and milder reaction conditions can help to minimize this side reaction. Over-reduction of the aromatic ring is also a possibility, though it typically requires more forcing conditions.

Strategies to minimize side reactions include:

Optimal Catalyst Selection: Using a highly selective catalyst to favor the desired reduction pathway.

Control of Reaction Conditions: Maintaining mild temperatures and pressures to prevent over-reduction and dehalogenation.

Monitoring Reaction Progress: Utilizing analytical techniques to stop the reaction upon completion, avoiding the formation of byproducts due to extended reaction times.

Purification: Employing appropriate purification techniques, such as recrystallization or chromatography, to remove any formed impurities from the final product.

Spectroscopic Characterization Techniques Applied to 3 Fluoro 4 Methoxyaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical tool for the structural identification and quality assessment of pharmaceutical compounds and intermediates. bohrium.com Its non-destructive nature and ability to provide detailed information about molecular structure make it ideal for analyzing 3-Fluoro-4-methoxyaniline (B107172) hydrochloride. bohrium.com The inherent quantitative capability of NMR is also crucial for purity evaluation. oxinst.comnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the molecular structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms. For 3-Fluoro-4-methoxyaniline hydrochloride, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons and also with the fluorine atom. The electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups, along with the electron-withdrawing effect of the fluorine (-F) atom, influence the chemical shifts of the aromatic protons. The methoxy group protons characteristically appear as a sharp singlet in the upfield region of the spectrum, while the amine protons may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Typical ¹H NMR Spectral Data for 3-Fluoro-4-methoxyaniline Moiety.
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H (proton ortho to -NH₂)~6.6-6.8Doublet of doublets (dd)J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 2-3 Hz
Aromatic-H (proton meta to -NH₂)~6.8-7.0Doublet (d)J(H,F) ≈ 10-12 Hz
Aromatic-H (proton ortho to -OCH₃)~6.9-7.1Doublet (d)J(H,H) ≈ 8-9 Hz
-OCH₃~3.8-3.9Singlet (s)N/A
-NH₂ (or -NH₃⁺ in hydrochloride salt)Variable (broad)Broad singlet (br s)N/A

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific derivative being analyzed.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. In this compound, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant, which is a key diagnostic feature. Similarly, carbons adjacent to the oxygen and nitrogen atoms are shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Fluoro-4-methoxyaniline Moiety.
Carbon AssignmentTypical Chemical Shift (δ, ppm)Coupling to Fluorine (¹JCF, ²JCF, etc.)
C-F~150-155Large one-bond coupling (¹JCF ≈ 240-250 Hz)
C-OCH₃~145-150Two-bond coupling (²JCF ≈ 10-15 Hz)
C-NH₂~135-140Three-bond coupling (³JCF ≈ 5-10 Hz)
Aromatic C-H~110-120Variable two- and three-bond couplings
-OCH₃~55-60No significant coupling

Note: These are estimated ranges. Actual values are dependent on experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to detect and characterize fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique provides clear and unambiguous confirmation of the presence of fluorine in the molecule. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of this compound will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. azom.com Furthermore, this signal will be split into a multiplet due to coupling with the neighboring ortho and meta protons, providing additional structural confirmation. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for analysis. azom.com

While direct Deuterium (B1214612) (²H) NMR spectroscopy is not a routine characterization method for this compound, the use of deuterium labeling is a valuable strategy in NMR studies. zeotope.com For instance, in mechanistic studies involving aniline (B41778) derivatives, deuterium oxide (D₂O) can be used to track C-H bond activation, where deuterium incorporation into the product can be monitored by ¹H NMR or mass spectrometry. acs.org In ¹H NMR, the exchange of labile amine protons (-NH₂) with deuterium upon addition of D₂O results in the disappearance of the amine proton signal, which can help in its unambiguous assignment. researchgate.net Furthermore, studying partially deuterated amino groups can provide insights into hydrogen bonding. acs.org Aniline-2,3,4,5,6-d₅ is sometimes used as an internal standard for NMR analysis. zeotope.com

NMR spectroscopy is an excellent technique for both the qualitative and quantitative assessment of purity for pharmaceutical intermediates. bohrium.com Quantitative NMR (qNMR) can be employed to determine the precise purity of a sample of this compound by integrating the area of its signals relative to a certified internal standard of known concentration. oxinst.com This method is considered a primary analytical technique as signal intensity is directly proportional to the number of nuclei. oxinst.com It can effectively identify and quantify process-related impurities, residual solvents, or degradation products. nih.govacs.org

Additionally, NMR is a powerful tool for real-time reaction monitoring. For example, during the synthesis of 3-fluoro-4-methoxyaniline from its nitro precursor (2-fluoro-4-nitroanisole), ¹H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the product's signals, allowing for the optimization of reaction conditions and determination of reaction completion. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For 3-Fluoro-4-methoxyaniline, the molecular formula is C₇H₈FNO, corresponding to a monoisotopic mass of approximately 141.06 Da. nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). The fragmentation pattern of the related compound p-anisidine (B42471) can serve as a reference for predicting these pathways. nist.gov

Table 3: Expected Mass Spectrometry Data for 3-Fluoro-4-methoxyaniline.
m/z ValueAssignmentNotes
141[M]⁺Molecular ion peak
126[M - CH₃]⁺Loss of a methyl radical from the methoxy group
98[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Note: The hydrochloride salt would likely dissociate in the ion source, and the spectrum would reflect the free base.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 3-Fluoro-4-methoxyaniline. nih.gov This technique provides untargeted, accurate mass data, which allows for the identification of both known and unknown compounds within a single analytical run. nih.gov For 3-Fluoro-4-methoxyaniline, the theoretical monoisotopic mass is calculated to be 141.058992041 Da. nih.gov HRMS instruments, such as time-of-flight (ToF), Orbitrap, or Fourier transform ion cyclotron resonance (FTICR) analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm). nih.gov This level of precision is crucial for confirming the elemental composition and validating the molecular formula of the compound, distinguishing it from other isobaric species. The high resolving power of these instruments is also essential for separating ions of interest from matrix interferences, which is particularly important in the analysis of complex samples. nih.gov

Table 1: Molecular Properties of 3-Fluoro-4-methoxyaniline

PropertyValue
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol nih.gov
Monoisotopic Mass141.058992041 Da nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds and is well-suited for the characterization of 3-Fluoro-4-methoxyaniline and its derivatives in mixtures. uoguelph.ca In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. uoguelph.ca The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. uoguelph.ca This technique is particularly useful for analyzing complex mixtures, as it can separate and identify multiple components in a single run. nih.gov For instance, the analysis of a urinary organic acid mixture by GC-MS at a high scan file acquisition rate has demonstrated the advantages of this technique in deconvoluting partially resolved components. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI) for Complex Mixtures

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. cmro.in This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. cmro.in Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and biomolecular compounds. metwarebio.com ESI-LC-MS has become an essential tool in various fields, including pharmaceutical analysis, for its high sensitivity and ability to analyze complex mixtures. cmro.inmetwarebio.com The specificity of mass spectrometry detection in LC-MS allows for greater flexibility in chromatographic separations; even if compounds co-elute, they can often be distinguished by their unique mass-to-charge ratios. cmro.in This capability significantly reduces run times and improves accuracy and precision. cmro.incmro.in

Application in Degradation Product Identification

Mass spectrometry, particularly LC-MS, plays a crucial role in the identification of degradation products of pharmaceutical compounds. nih.gov The stability of a drug substance is a critical quality attribute, and identifying the impurities and degradants that can form over time or under stress conditions is essential. nih.gov High-resolution mass spectrometry can be used to determine the elemental composition of unknown degradation products, providing valuable clues to their structure. mdpi.com By comparing the fragmentation patterns of the degradation products with that of the parent compound, it is possible to elucidate the structures of these impurities. mdpi.com This information is vital for understanding the degradation pathways and for establishing appropriate control strategies to ensure the safety and efficacy of the final product. nih.gov

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. wisdomlib.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. researchgate.net The resulting FT-IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. wisdomlib.org For 3-Fluoro-4-methoxyaniline, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amine group, C-O stretching of the ether group, C-F stretching, and various vibrations associated with the aromatic ring. chemicalbook.com This technique is widely used for the qualitative analysis and identification of organic compounds. nih.gov

Table 2: Expected FT-IR Absorption Bands for 3-Fluoro-4-methoxyaniline

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500
Aromatic C-HStretch3000-3100
Alkyl C-HStretch2850-2960
C=C AromaticStretch1450-1600
Ether (C-O)Stretch1000-1300
C-NStretch1020-1360
C-FStretch1000-1400

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile sampling technique used in conjunction with FT-IR. bruker.com It allows for the analysis of solid and liquid samples with minimal or no sample preparation. bruker.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, and the sample is brought into contact with the crystal. wdfiles.com An evanescent wave penetrates a short distance into the sample, and the resulting absorption of energy is measured. wdfiles.comunige.ch This technique is particularly useful for obtaining high-quality spectra of a wide range of samples, including powders, pastes, and liquids. bruker.com The ease of use and versatility of ATR-IR have made it one of the most common measurement techniques in FT-IR spectroscopy. bruker.com

FT-Raman Spectroscopy for Vibrational Analysis

The vibrational analysis of this compound would focus on identifying characteristic peaks corresponding to the various functional moieties. scholarsresearchlibrary.com Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with the experimental spectrum to assign the observed bands definitively. researchgate.net Key vibrational modes for this molecule would include N-H stretching from the ammonium (B1175870) group, C-H stretching of the aromatic ring and methoxy group, C-F stretching, C-O-C stretching of the ether linkage, and various aromatic ring vibrations. researchgate.netscholarsresearchlibrary.com

Table 1: Expected FT-Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Ammonium (-NH₃⁺) Symmetric & Asymmetric Stretching 2800 - 3200
Aromatic C-H Stretching 3000 - 3100
Methoxy (-OCH₃) C-H Stretching 2850 - 2950
Aromatic Ring C=C Stretching 1400 - 1650
Ammonium (-NH₃⁺) Bending (Scissoring) 1500 - 1600
Methoxy (-OCH₃) C-O-C Asymmetric Stretching 1200 - 1275
C-F Stretching 1000 - 1400

Note: The exact wavenumbers can be influenced by the crystalline state and intermolecular interactions in the hydrochloride salt.

Chromatographic Techniques for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates like this compound. chemimpex.comresearchgate.net This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com For purity determination, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com

The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity is calculated by comparing the peak area of the main component to the total area of all detected peaks. HPLC methods can be highly sensitive, with limits of detection often in the sub-mg/L range. nih.gov The technique is also scalable and can be adapted for preparative separation to isolate the pure compound from reaction byproducts or starting materials. sielc.com

Table 2: Representative HPLC Data for Purity Analysis

Peak No. Retention Time (min) Analyte Area (%) Purity Assessment
1 2.1 Unknown Impurity 0.08 Impurity
2 4.5 3-Fluoro-4-methoxyaniline 99.85 Main Compound

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used to monitor the progress of chemical reactions in real-time. rochester.eduresearchgate.net In the synthesis of derivatives from this compound, TLC allows the chemist to qualitatively observe the consumption of the starting material and the formation of the product. thieme.de

The process involves spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting material and a "cospot" containing both. rochester.edu The plate is then developed in a suitable solvent system. The separated spots are visualized, often under a UV lamp, where the aromatic rings of the aniline derivatives will appear as dark spots. rochester.edu The progress of the reaction is determined by the diminishing intensity of the starting material spot and the increasing intensity of a new spot corresponding to the product, which will have a different Retention Factor (Rf) value. researchgate.net

Table 3: Hypothetical TLC Monitoring of a Reaction

Analyte Rf Value Observation at T=0 hours Observation at T=4 hours
3-Fluoro-4-methoxyaniline (Starting Material) 0.40 Strong spot Faint spot

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible (UV-Vis) spectroscopy is an analytical technique used for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. measurlabs.com Due to its conjugated aromatic system, this compound exhibits characteristic absorbance in the UV range. This property is fundamental to its detection in methods like HPLC and can also be used for direct quantification in solution. measurlabs.commdpi.com

The UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or water) would show one or more absorption maxima (λmax). researchgate.net According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of the compound in unknown samples. This method is valuable for quality control and for quantifying the yield of a reaction. mdpi.com

Table 4: Hypothetical UV-Vis Spectral Data

Parameter Value Description
λmax 1 ~240 nm Primary absorption band due to π → π* transitions in the benzene (B151609) ring.
λmax 2 ~295 nm Secondary absorption band, influenced by the amine and methoxy auxochromes.

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 Methoxyaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations.

Both Hartree-Fock (HF) and Density Functional Theory (DFT) are ab initio methods used to solve the Schrödinger equation, providing information on molecular geometry and energy. arxiv.org HF theory approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation. anu.edu.au DFT, on the other hand, calculates the total energy based on the electron density and includes an approximation for the exchange-correlation energy, often yielding more accurate results with comparable computational cost. researchgate.net The B3LYP functional is a popular hybrid functional in DFT that combines elements of both HF and DFT principles. researchgate.net

For substituted anilines, these methods are used to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net In a computational study of the related molecule 3-chloro-4-methyl aniline (B41778), DFT and HF methods were used to calculate its ground-state molecular geometry. researchgate.net Similarly, for 5-chloro-ortho-methoxyaniline, DFT calculations with the B3LYP functional were employed to determine optimized structural parameters. These studies show that calculated values for bond lengths and angles are generally in good agreement with experimental data where available, with minor discrepancies often attributed to the comparison between theoretical gas-phase calculations and experimental solid-phase data.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. DFT calculations on 5-chloro-ortho-methoxyaniline have been used to determine these frontier molecular orbitals, providing insight into the electronic transitions and reactivity of the molecule. For 3-Fluoro-4-methoxyaniline (B107172) hydrochloride, such calculations would reveal how protonation of the amino group and the presence of the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups influence the electron density distribution across the aromatic ring.

Table 1: Representative Calculated Molecular Geometry Parameters for a Substituted Aniline (3-chloro-4-methylaniline) using DFT (B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-N~1.40 Å
C-Cl~1.74 Å
C-H (aromatic)~1.08 Å
Bond AngleC-C-C (aromatic)~120°
C-C-N~121°
C-C-Cl~120°
Note: This data is for the analogous compound 3-chloro-4-methylaniline (B146341) to illustrate typical results from DFT calculations, as specific published data for 3-Fluoro-4-methoxyaniline hydrochloride was not found. researchgate.net

The accuracy of HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Basis sets range from minimal, such as STO-3G, to more extensive ones that provide greater flexibility for describing the electron distribution. siesta-project.org

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p). researchgate.net The notation indicates:

6-311G : A triple-zeta valence basis set, meaning three functions are used for each valence orbital, allowing for more accurate modeling.

+ : The addition of diffuse functions, which are important for describing anions or molecules with lone pairs and are crucial for accurately modeling non-covalent interactions.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for anisotropy in the electron distribution, essential for describing chemical bonds accurately. siesta-project.org

For fluorinated compounds, the selection of an appropriate basis set is particularly critical due to fluorine's high electronegativity and the presence of lone pairs. Studies on predicting NMR shifts for fluorinated aromatics have shown that basis sets like 6-31+G(d,p) or 6-311+G(2d,p) provide a good balance between accuracy and computational cost. nih.gov The inclusion of diffuse and polarization functions is often necessary to achieve reliable results for properties like NMR chemical shifts and interaction energies. researchgate.netresearchgate.net

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR isotropic shielding constants. researchgate.netosti.gov These calculated shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS).

This technique has been successfully applied to predict 1H, 13C, and 19F NMR chemical shifts for a wide range of organic molecules, including fluorinated aromatic compounds. nih.govresearchgate.net DFT calculations, often using the B3LYP functional, combined with the GIAO method can achieve high accuracy. rsc.org For complex molecules with multiple fluorine atoms, these predictions can be essential for correctly assigning signals in the experimental spectrum. nih.gov Studies have shown that with appropriate basis sets (e.g., 6-31+G(d,p)), the mean absolute deviation between computed and experimental 19F shifts can be as low as 2.1 ppm over a wide range. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated 19F NMR Chemical Shifts for a Fluorinated Aromatic Compound

Compound StructureFluorine PositionExperimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)
2,4-DifluorobenzonitrileF2-108.5-107.9
F4-104.2-103.8
2,3,5,6-TetrafluoropyridineF2, F6-93.1-92.5
F3, F5-139.4-138.9
Note: This table presents representative data for other fluorinated aromatic compounds to demonstrate the accuracy of the GIAO-DFT method. Specific data for this compound is not available in the cited literature. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mit.edu For this compound, MD simulations could offer valuable insights into its behavior in different environments, particularly in solution.

An MD simulation would typically involve placing the anilinium cation and chloride anion in a simulation box, often filled with a solvent like water. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over time. nih.gov

Specific applications for this compound would include:

Solvation Structure: Analyzing the radial distribution functions between the ions and solvent molecules to understand how the solvent organizes around the cation and anion.

Ion Pairing: Investigating the association between the 3-fluoro-4-methoxyanilinium cation and the chloride anion in solution.

Conformational Dynamics: Studying the rotational dynamics of the methoxy group and the inversion of the amino group (though protonation largely restricts this).

While MD simulations are a powerful tool for studying such systems, specific MD studies focused on this compound are not readily found in the scientific literature. However, general simulations of ions in water and other organic molecules provide the foundational methodology for such a study. nih.govacs.org

Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, are critical in determining the crystal packing, solubility, and biological activity of molecules. In the solid state, these interactions dictate the three-dimensional architecture of the crystal lattice.

In the crystal structure of this compound, the protonated amino group (-NH3+) is the primary hydrogen bond donor. The chloride anion (Cl-), being a good hydrogen bond acceptor, is expected to be the primary interaction partner. This would lead to the formation of strong N-H···Cl hydrogen bonds. researchgate.net Studies on other anilinium chloride salts confirm that this interaction is a dominant feature in their crystal packing, often forming extensive networks that stabilize the structure. researchgate.net

In addition to the primary N-H···Cl interactions, other weaker hydrogen bonds may also be present:

N-H···O: The oxygen atom of the methoxy group on a neighboring molecule could act as a hydrogen bond acceptor.

N-H···F: While organic fluorine is generally a weak hydrogen bond acceptor, intramolecular or intermolecular N-H···F interactions are possible, especially when enforced by molecular geometry. nih.govnih.gov

C-H···Cl/O/F: The aromatic C-H groups can also act as weak hydrogen bond donors, interacting with the chloride anion or the oxygen and fluorine atoms of adjacent molecules.

The interplay of these various hydrogen bonds (N-H···Cl, N-H···O, C-H···Cl, etc.) would create a complex three-dimensional supramolecular network. The specific geometry and strength of these bonds could be further analyzed computationally using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. ijrte.org These analyses provide quantitative information about the nature of the non-covalent interactions.

Pi-Pi Stacking and Other Weak Interactions

Non-covalent interactions, such as pi-pi (π-π) stacking, are crucial in determining the solid-state structure and molecular recognition properties of aromatic compounds. In this compound, the benzene (B151609) ring is substituted with both electron-donating groups (the amino NH₂ and methoxy OCH₃) and an electron-withdrawing group (the fluoro F atom). This combination creates a non-uniform distribution of electron density across the π-system.

The electrostatic potential of the aromatic ring is modulated by these substituents. The electron-donating amino and methoxy groups increase the π-electron density of the ring, making it π-rich or π-basic. nih.gov Conversely, the highly electronegative fluorine atom withdraws electron density, making the ring locally π-acidic. acs.org This push-pull electronic nature can facilitate favorable π-π stacking interactions. Quantum mechanical studies on aniline and substituted anilines have shown that stacking energies can be significant and are sensitive to the specific geometry (e.g., eclipsed vs. staggered) of the interaction. researchgate.net

The interaction between a π-acidic ring and a π-basic ring is electrostatically favorable and can lead to strong stacking arrangements, often in an offset or parallel-displaced geometry to minimize repulsion. acs.org In a crystal lattice of this compound, molecules could arrange themselves so that the electron-deficient part of one ring interacts with the electron-rich part of an adjacent ring. Furthermore, the protonated aminium group (-NH₃⁺) can engage in strong cation-π interactions with the π-electron cloud of a neighboring aromatic ring, a stabilizing force observed in various biological and chemical systems. nih.gov Other weak interactions, such as hydrogen bonds involving the aminium group, the methoxy oxygen, and the fluoride (B91410) atom with the chloride counter-ion or other molecules, would also play a significant role in defining the supramolecular architecture.

Electronic Structure Analysis

The electronic properties and chemical reactivity of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. joaquinbarroso.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. irjweb.com In 3-Fluoro-4-methoxyaniline, the electron-donating methoxy and amino groups raise the energy of the HOMO, while the electron-withdrawing fluoro group can lower the energy of the LUMO. This combined effect would be expected to result in a relatively moderate to small HOMO-LUMO gap, indicative of a reactive molecule.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.150.355.50
Anisole-5.610.516.12
Fluorobenzene-6.130.416.54
m-Fluoroaniline-5.410.295.70

Note: The data in this table is illustrative for related compounds and not the specific results for this compound. Values are representative and can vary with the computational method.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution within a molecule. wolfram.com It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org50webs.com On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would show distinct regions of positive and negative potential.

Negative Potential: The highest electron densities would be localized on the electronegative fluorine and oxygen atoms, creating regions of strong negative potential. The π-system of the aromatic ring, enriched by the methoxy and amino groups, would also exhibit negative potential above and below the plane of the ring. researchgate.net

Positive Potential: The hydrogen atoms of the protonated aminium group (-NH₃⁺) would be the site of the most intense positive potential, making it a prime target for nucleophiles. The aromatic hydrogen atoms would also carry a partial positive charge. researchgate.net

The MEP map visually confirms the molecule's electronic structure, highlighting the electron-rich areas that can participate in hydrogen bonding and the electron-deficient sites that are key to its reactivity.

This electronic asymmetry also leads to significant nonlinear optical (NLO) properties, which are characterized by the hyperpolarizability (β). mdpi.com Hyperpolarizability describes how the dipole moment of a molecule changes in the presence of a strong external electric field and is the origin of NLO phenomena. Molecules with large hyperpolarizability are of interest for applications in optoelectronics. DFT calculations are a standard method for predicting these properties. researchgate.net While specific values for this compound are unavailable, studies on similarly substituted "push-pull" benzenes have shown that this substitution pattern effectively enhances both the dipole moment and the first-order hyperpolarizability. mdpi.com

CompoundDipole Moment (μ) [Debye]Hyperpolarizability (β) [10-30 esu]
Benzene0.00.0
Aniline1.5~0.7
Nitrobenzene4.2~2.1
p-Nitroaniline6.2~9.2

Note: The data in this table is for general comparison to illustrate the push-pull effect and does not represent calculated values for this compound.

Conformational Analysis and Stability Predictions

The metabolic stability of a drug candidate is a critical factor in its development. For molecules containing a methoxy group on an aromatic ring, a common and often rapid metabolic pathway is O-demethylation. nih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP1A2, CYP2C9, and CYP3A4. mdpi.comnih.gov The reaction proceeds via an oxidative mechanism where a hydrogen atom is abstracted from the methyl group, followed by hydroxylation and subsequent collapse to a phenol (B47542) and formaldehyde. mdpi.comnrel.gov

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can be used to enhance metabolic stability. nih.gov This strategy relies on the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. princeton.edu The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. youtube.com Consequently, more energy is required to break a C-D bond.

If the cleavage of a C-H bond on the methoxy group is the rate-determining step in the CYP450-mediated O-demethylation of 3-Fluoro-4-methoxyaniline, then replacing the methyl protons with deuterium (-OCH₃ → -OCD₃) would be expected to slow down the reaction rate. nih.gov This would decrease the rate of metabolic clearance, potentially leading to a longer biological half-life and increased drug exposure. The magnitude of the KIE for P450-catalyzed reactions can vary but is often significant enough to be a viable strategy in drug design. nih.govnih.gov

Reaction Mechanism Prediction and Energetics using Computational Methods

Computational and theoretical chemistry serve as powerful tools for elucidating the complex reaction mechanisms and energetics involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reactions at the molecular level, providing insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.netnih.goveurjchem.com These studies are crucial for predicting reaction pathways, understanding the roles of intermediates and transition states, and explaining observed regioselectivity and stereoselectivity.

The presence of three key functional features on the 3-fluoro-4-methoxyaniline molecule—the aromatic ring, the amino group, and the methoxy group, along with the fluorine substituent—offers multiple potential sites for chemical reactions. Computational models can predict the most likely pathways by calculating the energy profiles of various potential reactions.

A primary area of investigation involves electrophilic aromatic substitution. The activating, ortho-, para-directing methoxy group and the deactivating, ortho-, para-directing fluorine atom create a complex interplay of electronic effects that govern the site of substitution. Computational methods can precisely quantify the activation energy barriers for electrophilic attack at each possible position on the benzene ring. By calculating the energies of the transition states and intermediates (such as the sigma complex or arenium ion), a reaction's feasibility and preferred pathway can be determined. researchgate.net

For instance, in a hypothetical nitration reaction, DFT calculations could be employed to compare the energy profiles for substitution at the C2, C5, and C6 positions. The results would likely show which position has the lowest activation energy, thus predicting the major product.

Another significant area of study is the reactivity of the aniline amino group. This group can act as a nucleophile in reactions such as N-arylation or acylation. beilstein-journals.orgnih.govresearchgate.net Theoretical models can be used to investigate the mechanism of these reactions, including the energetics of reactant complex formation, the transition state for the nucleophilic attack, and the stability of the resulting products. These calculations can help rationalize how the electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the amino group. mdpi.com The fluorine atom's electron-withdrawing nature, for example, can be computationally shown to decrease the electron density on the nitrogen atom, thereby affecting its reactivity compared to a non-fluorinated analogue. researchgate.net

The data generated from these computational studies are typically presented in the form of potential energy surfaces and reaction coordinate diagrams. Key energetic parameters derived from these calculations include activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). These values are critical for predicting reaction rates and equilibrium positions.

Below is an illustrative data table showcasing the type of energetic data that could be generated from a DFT study on the N-arylation of 3-Fluoro-4-methoxyaniline.

Table 1: Hypothetical Calculated Energetic Parameters for a Key Step in N-Arylation
Reaction StepActivation Energy (Ea) (kcal/mol)Enthalpy of Reaction (ΔH) (kcal/mol)Gibbs Free Energy of Reaction (ΔG) (kcal/mol)
Formation of Reactant Complex5.2-3.1-2.5
Transition State for C-N Bond Formation25.8N/AN/A
Formation of ProductN/A-15.7-18.3

Similarly, a computational study on a hypothetical electrophilic aromatic substitution reaction, such as bromination, would involve calculating the energy barriers for the attack at different positions on the aromatic ring. This allows for a quantitative prediction of the reaction's regioselectivity.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination
Position of Electrophilic AttackCalculated Activation Energy (Ea) (kcal/mol)Predicted Outcome
C2 Position18.5Minor Product
C5 Position15.2Major Product
C6 Position22.1Trace Product

Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 4 Methoxyaniline Hydrochloride

Nucleophilicity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety in 3-fluoro-4-methoxyaniline (B107172) hydrochloride renders it nucleophilic. quora.com The nucleophilicity of this nitrogen is modulated by the electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) group at the para position is an electron-donating group (EDG) through resonance, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, the fluorine atom at the meta position is an electron-withdrawing group (EWG) through its inductive effect, which tends to decrease the electron density on the nitrogen and thus reduce its nucleophilicity.

Functional GroupPositionElectronic EffectImpact on Nucleophilicity
Amino (-NH2)1Nucleophilic CenterSite of reaction with electrophiles
Methoxy (-OCH3)4 (para)Electron-donating (resonance)Increases electron density on nitrogen, enhancing nucleophilicity
Fluoro (-F)3 (meta)Electron-withdrawing (inductive)Decreases electron density on nitrogen, reducing nucleophilicity

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution

The aromatic ring of 3-fluoro-4-methoxyaniline is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The regioselectivity of these reactions is directed by the existing substituents. The amino group is a powerful activating and ortho, para-directing group. byjus.com Similarly, the methoxy group is also an activating, ortho, para-director. The fluorine atom, while deactivating due to its inductive effect, is also an ortho, para-director.

Given the positions of the substituents, the incoming electrophile will be directed to the positions ortho and para to the strongly activating amino and methoxy groups. The potential sites for electrophilic attack are C2, C5, and C6. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution:

PositionDirecting Effect of -NH2 (at C1)Directing Effect of -OCH3 (at C4)Directing Effect of -F (at C3)Overall Activation/Deactivation
C2OrthoMetaOrthoActivated
C5ParaOrthoMetaActivated
C6MetaOrthoParaActivated

Nucleophilic Aromatic Substitution Involving Fluorine

While less common than electrophilic substitution for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com

In the case of 3-fluoro-4-methoxyaniline, the fluorine atom can potentially act as a leaving group. Fluorine is a surprisingly effective leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack. ebyu.edu.tr However, for this to occur efficiently, the aromatic ring would typically need to be further activated by additional strong electron-withdrawing groups. In its current state, with the presence of the electron-donating amino and methoxy groups, nucleophilic displacement of the fluorine atom is generally not favored.

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety of 3-fluoro-4-methoxyaniline can undergo both oxidation and reduction reactions.

Oxidation: Anilines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials. Stronger oxidation can result in the formation of quinones.

Reduction: While the aniline is already in a reduced form, it can be chemically transformed into a diazonium salt, which can then undergo reduction. Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. This intermediate is highly versatile and can be reduced to replace the diazonium group with a hydrogen atom using reagents like hypophosphorous acid (H3PO2). lumenlearning.comlibretexts.org This two-step process effectively removes the amino group from the aromatic ring.

Reactions Involving the Methoxy Group

The methoxy group, an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comwikipedia.org This reaction proceeds via a nucleophilic substitution mechanism. The acid protonates the ether oxygen, making it a better leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the methyl group in an SN2 reaction to yield a phenol (B47542) and a methyl halide. libretexts.orgchemistrysteps.com

General Reaction for Methoxy Group Cleavage: Ar-OCH3 + HX → Ar-OH + CH3X (where X = I, Br)

Coupling Reactions (e.g., Palladium-Catalyzed)

3-Fluoro-4-methoxyaniline is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: In this reaction, the aniline nitrogen of 3-fluoro-4-methoxyaniline acts as a nucleophile and can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form diarylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the construction of C-N bonds.

Suzuki Coupling: While the aniline itself does not directly participate in the Suzuki coupling, it can be converted into a derivative that can. For instance, the aniline can be transformed into an aryl halide or triflate, which can then undergo a Suzuki coupling with a boronic acid or ester to form a biaryl compound. nih.govnih.govorganic-chemistry.org

Table of Palladium-Catalyzed Coupling Reactions:

Reaction NameRole of 3-Fluoro-4-methoxyanilineCoupling PartnerBond Formed
Buchwald-Hartwig AminationNucleophile (amine source)Aryl halide or triflateC-N
Suzuki CouplingPrecursor to an aryl halide/triflateBoronic acid or esterC-C

Derivatization at the Amino Group

The primary amino group in 3-Fluoro-4-methoxyaniline is a key functional group that serves as a nucleophilic center, enabling a variety of chemical transformations. Its reactivity allows for the construction of more complex molecules through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Amidation and Alkylation Reactions

The nucleophilic character of the amino group of 3-Fluoro-4-methoxyaniline allows it to readily undergo amidation and alkylation reactions.

Amidation involves the reaction of the amine with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides, to form an amide bond. This transformation is fundamental in organic synthesis for creating peptides and other complex structures. Copper-catalyzed methods, for instance, have proven effective for the amidation of aryl compounds.

Alkylation introduces alkyl groups onto the amino moiety. While direct alkylation with alkyl halides is possible, it can sometimes lead to multiple alkylations. More controlled methods, such as reductive amination or using specific catalysts, can achieve monoalkylation. Trialkyl phosphates, for example, serve as effective reagents for the nucleophilic alkylation of various N-nucleophiles, proceeding smoothly to give excellent yields.

The table below illustrates hypothetical amidation and alkylation reactions starting from 3-Fluoro-4-methoxyaniline.

Reactant A (Amine)Reactant BReaction TypeProduct
3-Fluoro-4-methoxyanilineAcetyl ChlorideAmidationN-(3-fluoro-4-methoxyphenyl)acetamide
3-Fluoro-4-methoxyanilineBenzoyl ChlorideAmidationN-(3-fluoro-4-methoxyphenyl)benzamide
3-Fluoro-4-methoxyanilineMethyl IodideAlkylation3-Fluoro-N-methyl-4-methoxyaniline
3-Fluoro-4-methoxyanilineBenzyl BromideAlkylationN-Benzyl-3-fluoro-4-methoxyaniline

Formation of Schiff Bases

Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the formation of a carbon-nitrogen double bond. Schiff bases derived from aromatic amines are often more stable than their aliphatic counterparts due to conjugation. internationaljournalcorner.com

The synthesis of Schiff bases from the related compound, 3-chloro-4-fluoro aniline, with various benzaldehyde (B42025) derivatives has been reported, indicating that 3-Fluoro-4-methoxyaniline would undergo similar transformations. researchgate.netresearchgate.net These reactions can be carried out using various methodologies, including environmentally benign approaches like water-based reactions or microwave irradiation. researchgate.net

Below is a table showing potential Schiff bases formed from 3-Fluoro-4-methoxyaniline and different aromatic aldehydes.

AmineAldehydeResulting Schiff Base (IUPAC Name)
3-Fluoro-4-methoxyanilineBenzaldehyde(E)-N-benzylidene-3-fluoro-4-methoxyaniline
3-Fluoro-4-methoxyaniline4-Chlorobenzaldehyde(E)-N-(4-chlorobenzylidene)-3-fluoro-4-methoxyaniline
3-Fluoro-4-methoxyaniline4-Nitrobenzaldehyde(E)-3-fluoro-N-(4-nitrobenzylidene)-4-methoxyaniline
3-Fluoro-4-methoxyanilineThiophene-2-carboxaldehyde(E)-3-fluoro-4-methoxy-N-(thiophen-2-ylmethylene)aniline

Azide (B81097) Formation for Click Chemistry

The primary amine of 3-Fluoro-4-methoxyaniline can be converted into an azide group (-N₃), a versatile functional group for "click chemistry". ossila.com This transformation typically proceeds via a two-step sequence. First, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequently, the diazonium group is displaced by an azide ion, usually from sodium azide, to yield the corresponding aryl azide.

This resulting azide is a key building block for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. interchim.fr This reaction joins the azide with a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. alliedacademies.org The robustness and high efficiency of this reaction make it a powerful tool in drug discovery, combinatorial chemistry, and materials science. sigmaaldrich.com While Cu(I) catalysis typically yields the 1,4-isomer, ruthenium catalysts can be employed to selectively form the 1,5-disubstituted triazole isomer. alliedacademies.orgnih.gov

The table below outlines the click reaction between the azide derived from 3-Fluoro-4-methoxyaniline and various alkynes.

AzideAlkyneCatalystProduct
1-azido-3-fluoro-4-methoxybenzenePhenylacetyleneCu(I)1-(3-fluoro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole
1-azido-3-fluoro-4-methoxybenzenePropargyl alcoholCu(I)(1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol
1-azido-3-fluoro-4-methoxybenzeneEthynyltrimethylsilaneCu(I)1-(3-fluoro-4-methoxyphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving the 3-Fluoro-4-methoxyaniline ring is governed by the electronic properties of its substituents. The aromatic ring has three substituents with competing directing effects:

Amino group (-NH₂): A strongly activating, ortho-, para-director.

Methoxy group (-OCH₃): A strongly activating, ortho-, para-director.

Fluoro group (-F): A deactivating (by induction) but ortho-, para-directing (by resonance) group.

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions most activated by the powerful -NH₂ and -OCH₃ groups. The positions ortho to the amino group (C2 and C6) and ortho to the methoxy group (C3 and C5) are the most likely sites of reaction. Given that the C3 position is already substituted with fluorine, the primary sites for electrophilic attack are C2 and C5. The interplay between the activating and directing effects of all three substituents determines the final product distribution.

Stereoselectivity becomes relevant when a reaction creates a new chiral center. 3-Fluoro-4-methoxyaniline itself is an achiral molecule. If it reacts with a chiral reagent or if a derivatization reaction (such as alkylation with a chiral electrophile) introduces a stereocenter, a mixture of diastereomers could be formed. The stereochemical outcome would depend on the reaction mechanism and the steric environment around the reacting center.

Advanced Derivatives and Analogues of 3 Fluoro 4 Methoxyaniline Hydrochloride: Design and Synthesis

Structural Modification Strategies

The design and synthesis of novel analogues of 3-fluoro-4-methoxyaniline (B107172) hydrochloride hinge on several key structural modification strategies. These approaches allow for the systematic alteration of the molecule's steric and electronic profile.

A primary strategy involves the substitution of the fluorine atom at the C-3 position with other halogens (chlorine, bromine, iodine) or the introduction of additional halogen substituents on the aromatic ring. The rationale behind this approach is that the nature of the halogen significantly influences the electronic character of the ring and the potential for specific intermolecular interactions. acs.org For instance, while fluorine is highly electronegative and can act as a hydrogen bond acceptor, larger halogens like bromine and iodine introduce increased polarizability and the capacity for halogen bonding, which can be a critical interaction in molecular recognition. rsc.org

Synthesis of these analogues can be achieved through various methods, including electrophilic halogenation of activated precursors or Sandmeyer reactions on corresponding amino-substituted intermediates. The choice of halogen can have a profound impact on the derivative's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgrsc.org

Analogue NameStructureSynthetic PrecursorKey Synthetic Reaction
3-Chloro-4-methoxyanilineC7H8ClNO2-Chloro-4-nitroanisoleNitro group reduction
3-Bromo-4-methoxyanilineC7H8BrNO2-Bromo-4-nitroanisoleNitro group reduction
3-Iodo-4-methoxyanilineC7H8INO4-Methoxy-3-nitroanilineDiazotization followed by Sandmeyer reaction

Modification of the methoxy (B1213986) group at the C-4 position is another powerful strategy to modulate the molecule's properties. This can involve extending the alkyl chain (e.g., to ethoxy, propoxy) or introducing branching (e.g., isopropoxy). These changes primarily affect the compound's lipophilicity (LogP) and steric bulk. Longer, linear alkoxy groups generally increase lipophilicity, which can enhance membrane permeability. Branched chains, while also affecting lipophilicity, introduce significant steric hindrance that can influence binding selectivity by favoring or preventing interactions with specific molecular targets.

The synthesis of these alkoxy analogues typically involves the O-alkylation of a 3-fluoro-4-aminophenol precursor using the appropriate alkyl halide in the presence of a base (Williamson ether synthesis). Some partially fluorinated alkoxy groups can act as "conformational adaptors," switching between polar and non-polar conformations, which can be advantageous in different chemical environments. researchgate.net

Analogue NameAlkoxy GroupExpected Property Change
3-Fluoro-4-ethoxyaniline-OCH2CH3Increased lipophilicity
3-Fluoro-4-propoxyaniline-O(CH2)2CH3Further increased lipophilicity
3-Fluoro-4-isopropoxyaniline-OCH(CH3)2Increased steric bulk and lipophilicity
3-Fluoro-4-(trifluoromethoxy)aniline-OCF3Significantly altered electronic properties

Incorporating heterocyclic moieties is a common strategy in medicinal chemistry to introduce desirable properties such as improved solubility, metabolic stability, and specific hydrogen bonding patterns. For 3-fluoro-4-methoxyaniline derivatives, heterocycles can be introduced in several ways. One prominent method is the nucleophilic aromatic substitution (SNA_r) of a fluorine atom on a related precursor, such as 1,2-difluoro-4-nitrobenzene, with a heterocyclic amine like morpholine (B109124). researchgate.net This is followed by the reduction of the nitro group to yield the final aniline (B41778) derivative, such as 3-fluoro-4-morpholinoaniline. researchgate.net

Alternatively, the primary amine of the 3-fluoro-4-methoxyaniline core can be used as a handle for further reactions. For example, it can be converted into an azide (B81097) to participate in copper-catalyzed azide-alkyne cycloaddition (click reaction) to form triazole-containing derivatives. ossila.com The parent compound is also a key precursor for synthesizing quinoline (B57606) derivatives through reactions like the Combes quinoline synthesis. ossila.com

Heterocyclic DerivativeMethod of IntroductionPotential Advantage
3-Fluoro-4-morpholinoanilineNucleophilic aromatic substitution on a precursor researchgate.netIncreased polarity and hydrogen bond accepting capacity.
1,2,3-Triazole derivative"Click chemistry" via the aniline's amino group ossila.comVersatile linker, introduces H-bond donors/acceptors.
Quinoline derivativeRing-forming condensation (e.g., Combes synthesis) ossila.comRigid scaffold, potential for π-stacking interactions.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the 3-fluoro-4-methoxyaniline scaffold translate into changes in chemical reactivity and biological activity. These studies systematically correlate molecular features with functional outcomes.

The properties of a derivative are fundamentally governed by the electronic and steric nature of its substituents.

Steric Effects : Steric properties relate to the size and shape of the substituents. bris.ac.uk Altering the alkoxy group from methoxy to isopropoxy, for instance, significantly increases the steric bulk near the C-4 position. Similarly, introducing a bulky heterocyclic substituent will dramatically change the molecule's three-dimensional shape. These steric changes are critical for determining how a molecule fits into an enzyme's active site or a receptor's binding pocket. researchgate.net

ModificationPrimary Electronic ImpactPrimary Steric Impact
Varying Halogen (F → Cl → Br)Decreased inductive withdrawal, increased polarizabilityIncreased atomic radius and volume
Lengthening Alkoxy ChainMinor inductive effectIncreased volume and flexibility
Branching Alkoxy ChainMinor inductive effectSignificant increase in localized bulk
Adding Heterocycle (e.g., Morpholine)Introduces polar atoms, alters dipole momentLarge increase in volume and defined shape

SAR studies aim to build a predictive model linking the structural features described above to a molecule's function.

In medicinal chemistry, these correlations are paramount. For example, in a series of kinase inhibitors, the substitution of a hydroxyl group with a fluorine atom was found to enhance biological activity. rsc.org This was attributed to the fluorine's ability to form specific hydrogen bonds and favorable fluorine-carbonyl interactions within the protein's binding site, which a chlorine atom at the same position could not replicate. rsc.org Similarly, SAR studies on other bioactive molecules have shown that the position of a fluoro or cyano substituent on a phenyl ring is critical; ortho-substitution may lead to high inhibitory activity, while meta or para substitution can significantly reduce or abolish it. nih.gov

The length and branching of the alkoxy group can also be correlated with activity. Increased lipophilicity from a longer alkyl chain may improve cell membrane penetration, but if the chain becomes too long or bulky, it can cause a steric clash within a target binding site, leading to decreased activity. The introduction of a heterocycle like morpholine can improve aqueous solubility and provide additional hydrogen bond acceptors, potentially enhancing binding affinity and refining the pharmacological profile of the compound. researchgate.net These systematic modifications and the resulting SAR data are essential for the rational design of new derivatives with improved potency, selectivity, and application potential. lookchem.comchemicalbook.com

Synthesis of Deuterated Analogues for Isotope Effect Studies

The synthesis of deuterated analogues of 3-fluoro-4-methoxyaniline hydrochloride is primarily undertaken for use in mechanistic studies, particularly for investigating the kinetic isotope effect (KIE). researchgate.net The KIE is a phenomenon where replacing an atom with one of its heavier isotopes, such as hydrogen (¹H) with deuterium (B1214612) (²H or D), results in a change in the rate of a chemical reaction. wikipedia.org This tool provides valuable insight into reaction mechanisms, especially the rate-determining steps involving the cleavage of a bond to the isotopically labeled atom. wikipedia.orgresearchgate.net

Several general methodologies can be employed for the synthesis of deuterated anilines, which could be adapted for the preparation of deuterated 3-fluoro-4-methoxyaniline.

Deuteration MethodDeuterium SourceTypical Reaction Features
Reductive Deuteration of Nitroarenes Deuterium oxide (D₂O)Molybdenum-mediated reduction of a corresponding nitroarene precursor can achieve high yields and regioselective deuterium incorporation at ortho and para positions. rsc.org
Catalytic H/D Exchange Deuterium oxide (D₂O)Can be promoted by acids or bases at elevated temperatures or catalyzed by transition metals (e.g., palladium, iridium) for ortho-H/D exchange. rsc.org
Catalytic Alkylation Deuterated Alcohols (e.g., CD₃OD)Manganese-catalyzed reactions can be used to synthesize deuterated N-alkylated anilines directly from nitroarenes. acs.org
Synthesis from Deuterated Precursors Aniline-d₅Utilizes a commercially available, fully deuterated starting material to build more complex deuterated molecules. nih.gov

Once synthesized, these deuterated analogues are invaluable for isotope effect studies. By comparing the reaction rates of the deuterated and non-deuterated (protium) versions of this compound in a given chemical transformation, researchers can determine if the C-H bond (or N-H bond) at the position of deuteration is broken in the rate-limiting step of the reaction.

A significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotope is being broken during the rate-determining step. wikipedia.org These studies are crucial for understanding the mechanisms of enzymatic reactions, such as those catalyzed by amine oxidases, and for elucidating complex organic reaction pathways. ethz.chnih.gov

Applications of 3 Fluoro 4 Methoxyaniline Hydrochloride in Specialized Organic Synthesis

Precursor in Pharmaceutical Development

The utility of 3-Fluoro-4-methoxyaniline (B107172) hydrochloride is most pronounced in the field of medicinal chemistry, where it functions as a key building block for a range of therapeutic agents.

3-Fluoro-4-methoxyaniline is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its structural features are valuable for creating compounds that can effectively interact with targets within the central nervous system. The strategic placement of the fluoro and methoxy (B1213986) groups on the aniline (B41778) ring allows for the development of molecules with enhanced efficacy and specificity for their intended neurological targets. chemimpex.com

One significant application is in the creation of novel antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). These receptors are implicated in various neurological and psychiatric conditions, and their modulation is a key strategy for the development of treatments for chronic pain. chemicalbook.com The synthesis of these mGluR1 antagonists utilizes 3-Fluoro-4-methoxyaniline as a core structural component, highlighting its importance in the development of new therapies for challenging neurological conditions. chemicalbook.com

In the field of oncology and inflammatory diseases, protein kinases are crucial targets for therapeutic intervention. 3-Fluoro-4-methoxyaniline hydrochloride is an important precursor for the synthesis of potent kinase inhibitors. Specifically, its synonym, 3-Fluoro-p-anisidine, is utilized in the preparation of 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles, which have been identified as dual inhibitors of Src and Abl kinases. ossila.com These kinases are often dysregulated in various cancers, making them prime targets for drug development. The synthesis involves the Combes quinoline (B57606) synthesis, where 3-Fluoro-4-methoxyaniline is reacted with 1,3-diketones to form the core quinoline structure, a privileged scaffold in kinase inhibitor design. ossila.com

Kinase TargetInhibitor ClassRole of 3-Fluoro-4-methoxyaniline
Src7-Alkoxy-4-phenylamino-3-quinolinecarbonitrilesForms the core quinoline structure via Combes synthesis
Abl7-Alkoxy-4-phenylamino-3-quinolinecarbonitrilesForms the core quinoline structure via Combes synthesis

Metabotropic glutamate receptor 1 (mGluR1) antagonists are under investigation for their potential in treating chronic pain, a significant neurological condition. Research has identified 3-Fluoro-4-methoxyaniline as a valuable reagent in the synthesis of novel mGluR1 antagonists. chemicalbook.com The incorporation of the 3-fluoro-4-methoxyphenyl moiety into the final molecule is a key aspect of the structure-activity relationship, contributing to the antagonist's potency and pharmacological profile. This application underscores the compound's role in developing next-generation analgesics. chemicalbook.com

Adenosine (B11128) receptors are implicated in a wide array of physiological processes and are important targets for treating conditions related to the cardiovascular, nervous, and immune systems. The development of selective adenosine receptor ligands is a major focus of medicinal chemistry. Fluorinated building blocks are particularly valuable in this area for their ability to fine-tune the electronic properties and metabolic stability of the ligands. For instance, novel fluorinated xanthine (B1682287) derivatives have been synthesized as high-affinity ligands for the A2B adenosine receptor. nih.gov The synthesis of such fluorinated heterocyclic systems often relies on precursors like 3-Fluoro-4-methoxyaniline, which can be used to introduce the essential fluorinated aromatic moiety. ossila.com

Receptor SubtypeLigand ClassRole of Fluorinated Aniline Precursors
A2BFluorinated Xanthine DerivativesIntroduction of the fluorinated aromatic group

Antitubulin agents are a cornerstone of cancer chemotherapy, functioning by disrupting the microtubule dynamics essential for cell division. 3-Fluoro-4-methoxyaniline is a key building block in the synthesis of novel compounds with antitubulin activity. It is specifically used in the copper-iodide (CuI)-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles, which have been identified as potent antitubulin agents. ossila.com The 3-fluoro-4-methoxyphenyl group forms a critical part of the final structure, contributing to the molecule's ability to bind to tubulin and inhibit its polymerization.

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene. A promising therapeutic strategy involves the use of CFTR modulators, including potentiators that enhance the function of the CFTR protein channel. The synthesis of complex CFTR modulators, such as tezacaftor, involves multiple steps and key building blocks. One such crucial building block is derived from 3-fluoro-4-nitroaniline. The synthesis of this building block begins with the bromination of 3-fluoro-4-nitroaniline. This nitro-containing precursor is closely related to 3-Fluoro-4-methoxyaniline, as the nitro group can be readily reduced to an amine, demonstrating the utility of this substitution pattern in accessing vital intermediates for CFTR modulator synthesis.

Synthesis of Leucine (B10760876) Ureido Derivatives

While 3-Fluoro-4-methoxyaniline has been identified as a reagent in the synthesis of novel leucine ureido derivatives with potent inhibitory activity against aminopeptidase (B13392206) N, specific details of its direct application in forming the ureido linkage in these particular derivatives are not extensively documented in readily available literature. The general synthesis of ureido derivatives often involves the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride. In the context of leucine ureido derivatives, this would typically involve a leucine-derived isocyanate or a related precursor reacting with an appropriate amine. The role of 3-fluoro-4-methoxyaniline in this context would likely be as the amine component, which would be acylated to form the final ureido structure.

Aminopeptidase N is a metalloenzyme that plays a significant role in tumor cell invasion, angiogenesis, and metastasis. Its inhibitors are therefore of considerable interest as potential anticancer agents. The incorporation of the 3-fluoro-4-methoxyphenyl moiety into the structure of these inhibitors could influence their binding affinity, selectivity, and pharmacokinetic properties.

Building Block for Agrochemicals

The unique electronic properties conferred by the fluorine and methoxy substituents make 3-fluoro-4-methoxyaniline a valuable precursor in the development of new agrochemicals. thermofisher.com It is employed in the formulation of various crop protection agents, contributing to the synthesis of molecules with enhanced efficacy and specific modes of action. thermofisher.com

Synthesis of Herbicides and Fungicides

In the realm of agrochemicals, this compound serves as a key intermediate for the synthesis of both herbicides and fungicides. thermofisher.com The presence of the fluorine atom, in particular, can significantly enhance the biological activity of the final product.

A notable example of its application in fungicide synthesis is in the preparation of pyrimidine (B1678525) derivatives. For instance, 4-(3-Fluoro-4-methoxyphenyl)-6-trifluoromethyl-2-aminopyrimidine has been synthesized and shown to possess fungicidal activity. The synthesis of such compounds typically involves the condensation of a substituted guanidine (B92328) with a β-diketone. In this case, a guanidine derivative of 3-fluoro-4-methoxyaniline would be a plausible intermediate, which then reacts with a trifluoromethyl-substituted β-diketone to form the pyrimidine ring.

While specific, publicly available examples of herbicides derived directly from 3-fluoro-4-methoxyaniline are limited, the general utility of fluorinated anilines in herbicide synthesis is well-established. These compounds can be incorporated into various herbicidal scaffolds, such as ureas, sulfonylureas, and dinitroanilines, where the fluoro- and methoxy- substituents can modulate the herbicidal activity, selectivity, and environmental persistence.

Versatile Building Block in General Organic Synthesis

Beyond its specialized applications, this compound is a versatile building block for the construction of a wide array of organic molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science. thermofisher.com

Preparation of Quinoline Derivatives (e.g., Combes Quinoline Synthesis)

3-Fluoro-4-methoxyaniline is a commonly used precursor for the synthesis of quinoline derivatives through the Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring system.

The substituents on the aniline ring, such as the fluoro and methoxy groups in 3-fluoro-4-methoxyaniline, influence the regioselectivity of the cyclization. For instance, in the reaction with an unsymmetrical β-diketone, the electronic effects of these substituents will direct the ring closure to a specific ortho position on the aniline ring. Studies have shown that the use of fluoroanilines in the Combes synthesis can influence the formation of specific regioisomers.

Table 1: Combes Quinoline Synthesis with 3-Fluoro-4-methoxyaniline

Reactant 1 Reactant 2 Product (General Structure) Conditions

Synthesis of Indole (B1671886) Derivatives

While direct, specific examples of the synthesis of indole derivatives using this compound are not prominently featured in the surveyed literature, several classical indole syntheses start from aniline derivatives and could potentially be adapted for this purpose.

One of the most well-known methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To utilize 3-fluoro-4-methoxyaniline in this synthesis, it would first need to be converted to the corresponding 3-fluoro-4-methoxyphenylhydrazine. This hydrazine (B178648) derivative could then be reacted with a suitable carbonyl compound to yield a substituted indole. The electronic nature of the fluoro and methoxy groups would be expected to influence the cyclization step of the Fischer synthesis.

Another potential route is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-bromoacetophenone with an excess of an aniline. This method directly uses the aniline, and 3-fluoro-4-methoxyaniline could, in principle, be employed to generate a 2-arylindole bearing the 3-fluoro-4-methoxyphenyl substituent.

Formation of 1,5-Diaryl Pyrrole (B145914) Derivatives

The synthesis of 1,5-diarylpyrrole derivatives can be achieved through various methods, with the Paal-Knorr pyrrole synthesis being a prominent example. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline, typically under acidic conditions.

To form a 1,5-diarylpyrrole using 3-fluoro-4-methoxyaniline, the aniline would be reacted with a 1,4-dicarbonyl compound where at least one of the aryl groups is already present on the dicarbonyl backbone, or through a multi-component reaction. For example, the reaction of 3-fluoro-4-methoxyaniline with a 1-aryl-1,4-dione would lead to the formation of a 1-(3-fluoro-4-methoxyphenyl)-5-arylpyrrole. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring.

Table 2: Mentioned Compounds

Compound Name
This compound
3-Fluoro-4-methoxyaniline
Leucine
4-(3-Fluoro-4-methoxyphenyl)-6-trifluoromethyl-2-aminopyrimidine
Guanidine
β-Diketone
Quinoline
3-Fluoro-4-methoxyphenylhydrazine
Indole
α-Bromoacetophenone
1,5-Diarylpyrrole

Production of Hydrazones

The synthesis begins with the conversion of 3-fluoro-4-methoxyaniline to its corresponding diazonium salt. This is achieved through a standard diazotization reaction, where the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. The resulting diazonium salt is a highly reactive intermediate.

This intermediate is then reduced to form (3-fluoro-4-methoxyphenyl)hydrazine (B2874612). A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. This classical method provides a reliable route from the aniline to the required phenylhydrazine derivative.

Once the (3-fluoro-4-methoxyphenyl)hydrazine is synthesized and isolated, it can be used to produce a wide array of hydrazones. This is accomplished through a condensation reaction with various aldehydes and ketones. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a C=N double bond characteristic of a hydrazone, with the elimination of a water molecule. The presence of the fluoro and methoxy groups on the phenyl ring, originating from the initial aniline, imparts specific electronic and steric properties to the final hydrazone products, influencing their chemical behavior and potential applications.

Table 1: Synthetic Pathway from Aniline to Hydrazone

Step Reactant(s) Key Reagents Intermediate/Product Reaction Type
1 3-Fluoro-4-methoxyaniline Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 3-Fluoro-4-methoxybenzenediazonium chloride Diazotization
2 3-Fluoro-4-methoxybenzenediazonium chloride Tin(II) Chloride (SnCl₂) (3-Fluoro-4-methoxyphenyl)hydrazine Reduction
3 (3-Fluoro-4-methoxyphenyl)hydrazine, Aldehyde or Ketone (R₂C=O) Acid or Base Catalyst (optional) 3-Fluoro-4-methoxyphenylhydrazone derivative Condensation

Role in Complex Molecule Construction

This compound is a versatile and highly valued building block in the field of organic synthesis, particularly for the construction of complex molecules with significant biological or material science applications. Its substituted aniline structure provides a reactive handle for incorporation into larger, more intricate molecular scaffolds. The presence of the fluorine and methoxy groups can profoundly influence the properties of the final compound, affecting factors such as metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov

A prominent application of this compound is in the synthesis of substituted quinolines via the Combes quinoline synthesis. ossila.com This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. wikipedia.org In this context, 3-fluoro-4-methoxyaniline reacts with a suitable 1,3-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration to yield a 7-fluoro-6-methoxyquinoline (B1456882) derivative. The quinoline core is a privileged scaffold found in numerous pharmaceuticals and dyes, and using this specific aniline allows for the precise installation of fluorine and methoxy substituents onto this important heterocyclic system. ossila.com

Beyond general heterocyclic synthesis, 3-fluoro-4-methoxyaniline is a key intermediate in the development of specific, high-value pharmaceutical agents. Research has demonstrated its use as a crucial reagent in the synthesis of:

Novel mGluR1 Antagonists: These compounds are being investigated for the treatment of chronic pain. The aniline moiety is incorporated into the final molecular structure that is designed to selectively antagonize the metabotropic glutamate receptor 1.

Leucine Ureido Derivatives: This class of compounds has shown potent inhibitory activity against aminopeptidase N, an enzyme implicated in tumor growth, invasion, and angiogenesis. The synthesis involves using the aniline to construct the core structure of these targeted enzyme inhibitors.

The strategic incorporation of the 3-fluoro-4-methoxyphenyl moiety is a clear example of how a relatively simple starting material can be pivotal in the construction of complex, functional molecules. Its utility is a testament to the importance of fluorinated building blocks in modern medicinal chemistry and organic synthesis.

Table 2: Examples of Complex Molecules Derived from 3-Fluoro-4-methoxyaniline

Precursor Synthetic Method Resulting Molecular Class Application/Significance
3-Fluoro-4-methoxyaniline Combes Synthesis Substituted Quinolines Core structures for pharmaceuticals and dyes. ossila.com
3-Fluoro-4-methoxyaniline Multi-step Synthesis mGluR1 Antagonists Potential therapeutics for chronic pain.
3-Fluoro-4-methoxyaniline Multi-step Synthesis Leucine Ureido Derivatives Potent inhibitors of aminopeptidase N for cancer research.

Applications of 3 Fluoro 4 Methoxyaniline Hydrochloride in Materials Science

Development of Advanced Polymers

The incorporation of 3-fluoro-4-methoxyaniline (B107172) hydrochloride into polymer chains allows for the tailoring of material properties, leading to the creation of advanced polymers with enhanced characteristics. The presence of the fluorine and methoxy (B1213986) groups on the aniline (B41778) ring influences the electronic and physical properties of the resulting polymers.

While research on the direct polymerization of 3-fluoro-4-methoxyaniline is not extensively documented in publicly available literature, studies on analogous fluorinated and methoxy-substituted anilines provide insights into its potential applications. For instance, the polymerization of fluorinated aniline monomers is known to yield polyanilines with modified properties. metu.edu.trnih.govresearchgate.net The introduction of fluorine atoms into the polyaniline backbone can enhance the polymer's thermal stability and solubility in organic solvents. researchgate.net

Similarly, the methoxy group is also known to influence the properties of polyanilines. Poly(o-methoxyaniline), for example, has been studied for its thermal and electrical conductivity stability when blended with other polymers like poly(vinylidene fluoride) (PVDF). unesp.brresearchgate.net

The combined presence of both fluorine and methoxy substituents in 3-fluoro-4-methoxyaniline suggests that its incorporation into polymers could offer a unique balance of properties. The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group can synergistically influence the electronic band structure and morphology of the resulting polymers, which is crucial for their performance in various applications.

Incorporation into Conductive Polymers

Polyaniline is an intrinsically conductive polymer, and its conductivity can be tuned by introducing different substituents onto the aniline ring. The copolymerization of aniline with substituted anilines is a common strategy to modify the properties of the resulting conductive polymer.

Studies on the copolymerization of aniline with fluoroanilines have shown that the electrical conductivity of the resulting copolymers is often lower than that of unsubstituted polyaniline. researchgate.netjmest.org This decrease in conductivity is attributed to the electron-withdrawing nature of the fluorine atom, which can reduce the electron delocalization along the polymer chain. jmest.org However, these copolymers often exhibit improved processability due to their enhanced solubility. researchgate.netjmest.org

Conversely, the methoxy group, being electron-donating, can have a different effect. While some studies suggest that the presence of a methoxy group can also lead to a decrease in conductivity compared to unsubstituted polyaniline, it can enhance other properties like solubility and electroactivity. stmjournals.in

Given these opposing electronic effects, the incorporation of 3-fluoro-4-methoxyaniline into a polyaniline chain would likely result in a conductive polymer with a unique set of properties. The precise impact on conductivity would depend on the balance between the electron-withdrawing fluorine and electron-donating methoxy groups, as well as their positions on the aniline ring. Further research is needed to fully elucidate the electrical properties of polymers derived from 3-fluoro-4-methoxyaniline hydrochloride.

Synthesis of Dyes and Pigments

This compound is a key intermediate in the synthesis of various dyes and pigments, particularly azo dyes. chemimpex.comnih.govossila.com The primary amino group of the aniline derivative can be readily diazotized and then coupled with a suitable coupling component to form the characteristic azo (-N=N-) linkage, which is the basis of a vast class of colorants. nih.gov

The presence of the fluoro and methoxy substituents on the aromatic ring of this compound plays a crucial role in determining the final properties of the synthesized dyes. These substituents can influence the color, fastness properties, and solubility of the dyes.

Role in Enhancing Stability and Performance

The incorporation of fluorine atoms into dye molecules is a well-established strategy for enhancing their stability and performance. Fluorine's high electronegativity can increase the oxidative stability of the dye molecule, leading to improved lightfastness. mdpi.com Dyes containing fluorine often exhibit enhanced thermal stability as well. mdpi.com

The combination of both a fluorine atom and a methoxy group in dyes derived from this compound is expected to yield colorants with a desirable balance of properties, including good stability and specific color characteristics.

Influence on Solubility and Reactivity in Dye Production

The solubility and reactivity of the dye precursor are critical factors in the efficiency and quality of dye production. The fluoro and methoxy groups in this compound influence both of these aspects.

The fluorine atom, due to its lipophilic nature, can affect the solubility of the resulting dye in different solvents. The methoxy group can also modify the solubility profile of the molecule. This allows for better control over the dyeing process, whether in aqueous or non-aqueous systems.

In terms of reactivity, the electronic effects of the substituents on the aromatic ring can influence the rate and efficiency of the diazotization and coupling reactions. The electron-donating methoxy group can activate the aromatic ring, while the electron-withdrawing fluorine atom can deactivate it. The net effect of these two groups on the reactivity of 3-fluoro-4-methoxyaniline in dye synthesis is a complex interplay of their electronic and steric influences.

Formulation of Specialty Coatings

While direct and extensive documentation on the use of this compound in specialty coatings is limited, the properties of fluorinated and aniline-based compounds suggest its potential in this area. chemimpex.com Fluorinated compounds are well-known for their application in high-performance coatings due to their ability to impart desirable surface properties. google.com

The incorporation of fluorine into a coating formulation can significantly lower the surface energy of the coating, leading to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). google.com This is particularly valuable for creating self-cleaning and anti-fouling surfaces.

Furthermore, aniline derivatives have been explored for their potential in anticorrosive coatings. Polyaniline, for instance, can form a passive layer on metal surfaces, protecting them from corrosion. While the direct use of this compound in this context is not well-documented, its structure as an aniline derivative suggests a potential role as a precursor for anticorrosive additives.

Given the combined benefits of fluorine's surface-modifying properties and the potential anticorrosive action of aniline-based structures, this compound could be a valuable component in the formulation of specialty coatings designed for demanding applications where both surface repellency and corrosion protection are required. Further research and patent literature exploration may reveal more specific applications in this domain. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Reaction Pathways and Catalysis

The synthesis of 3-Fluoro-4-methoxyaniline (B107172) hydrochloride and related fluorinated anilines is an area ripe for innovation. Traditional methods, while effective, often rely on stoichiometric reagents and harsh conditions. The future lies in the development of novel reaction pathways that are more efficient and selective.

One promising avenue is the use of advanced catalytic systems. Researchers are exploring the use of transition-metal catalysts, such as palladium and copper, to facilitate the key bond-forming reactions in the synthesis of fluorinated anilines. chemicalbook.commdpi.com These catalysts can enable reactions to proceed under milder conditions, with lower energy input and higher atom economy. For instance, visible-light photoredox catalysis is emerging as a powerful tool for the synthesis of fluorinated aromatic compounds, offering a more sustainable alternative to traditional methods. mdpi.comnih.gov The application of such catalytic systems to the synthesis of 3-Fluoro-4-methoxyaniline hydrochloride could lead to significant improvements in yield and purity, while minimizing waste.

Furthermore, enzymatic catalysis presents a green and highly selective alternative. Biocatalysts, such as engineered enzymes, can perform complex chemical transformations with remarkable specificity, often under aqueous and ambient conditions. The development of enzymes capable of catalyzing the specific fluorination and amination steps required for the synthesis of this compound is a long-term but highly desirable goal.

A comparative look at traditional versus emerging catalytic methods reveals a clear trend towards greater efficiency and sustainability.

Table 1: Comparison of Catalytic Methods for Fluorinated Aniline (B41778) Synthesis

Feature Traditional Methods Emerging Catalytic Methods
Reagents Often stoichiometric Catalytic (e.g., transition metals, enzymes)
Reaction Conditions Often harsh (high temperature/pressure) Milder (lower temperature/pressure)
Selectivity Can be moderate Often high
Waste Generation Higher Lower
Sustainability Lower Higher

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize and control the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com Advanced spectroscopic techniques are at the heart of PAT, enabling in-situ monitoring of chemical reactions.

Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comrsc.org This information allows for precise control over reaction parameters like temperature, pressure, and reagent addition, leading to improved yield, purity, and safety. mt.com For the synthesis of this compound, in-situ monitoring could be used to track the reduction of a nitro group or the progress of a fluorination step, ensuring the reaction goes to completion and minimizing the formation of byproducts.

The integration of these spectroscopic tools into both batch and continuous flow reactors represents a significant step towards more efficient and reproducible manufacturing of this important chemical intermediate. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a novel reaction, including the expected yield and potential byproducts. nih.govacs.orgacs.org This can save significant time and resources by avoiding unpromising reaction pathways.

Retrosynthesis Planning: AI algorithms can be used to devise novel synthetic routes to a target molecule, including this compound. chimia.ch These tools can analyze the molecular structure and suggest a sequence of reactions to synthesize it from readily available starting materials.

Catalyst Design: Machine learning can be used to identify or design new catalysts with improved activity and selectivity for the specific transformations involved in the synthesis of fluorinated anilines.

While still in their nascent stages for specific applications to this compound, the potential of AI and ML to accelerate the discovery of new, more efficient synthetic routes is immense. arxiv.orgresearchgate.net

Development of Sustainable Synthesis Methods and Circular Economy Principles

The chemical industry is increasingly embracing the principles of green chemistry and the circular economy to minimize its environmental impact. tcs.comkaizen.com For the synthesis of this compound, this translates to several key areas of research:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petroleum-derived ones is a major goal of green chemistry.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental footprint of the synthesis.

Waste Valorization: In a circular economy, waste is viewed as a resource. Research into converting byproducts from the synthesis of this compound into valuable chemicals is a key aspect of this approach. chemiehoch3.dekochmodular.com

Energy Efficiency: Developing reaction pathways that operate at lower temperatures and pressures reduces energy consumption and associated greenhouse gas emissions.

By integrating these principles, the production of this compound can become more sustainable and economically viable in the long term. Recent advancements in developing PFAS-free synthesis routes for fluorinated compounds are a significant step in this direction. sciencedaily.comuva.nl

Expansion of Applications in Emerging Interdisciplinary Fields

This compound is already a valuable intermediate in the pharmaceutical and agrochemical industries. chemimpex.comlookchem.com However, its unique electronic properties, conferred by the fluorine and methoxy (B1213986) groups, make it an attractive building block for a range of emerging interdisciplinary fields:

Materials Science: The incorporation of fluorinated anilines into polymers and other materials can enhance their thermal stability, chemical resistance, and optical properties. chemimpex.com This opens up possibilities for their use in advanced coatings, electronics, and specialty polymers.

Medicinal Chemistry: The introduction of fluorine into drug candidates can improve their metabolic stability, bioavailability, and binding affinity to biological targets. acs.orgresearchgate.net As our understanding of the role of fluorine in drug design grows, this compound will likely be explored as a key component in the development of new therapeutic agents. lookchem.comossila.com

Chemical Biology: Fluorinated molecules are increasingly used as probes to study biological systems. The unique spectroscopic signature of the fluorine atom can be exploited for in-vivo imaging and mechanistic studies.

The continued exploration of these interdisciplinary applications will undoubtedly uncover new and valuable uses for this compound, further solidifying its importance in the chemical landscape.

Q & A

Q. What are the recommended synthetic routes for preparing 3-fluoro-4-methoxyaniline hydrochloride, and how can purity be validated?

Synthesis typically involves amination of cyanuric chloride with 3-fluoro-4-methoxyaniline under controlled conditions, followed by Suzuki coupling with boronic acids to yield derivatives . Purity validation requires chromatographic methods (e.g., UHPLC) and spectroscopic techniques such as <sup>1</sup>H/<sup>19</sup>F NMR and mass spectrometry (MS). Melting point determination (81–84°C) and elemental analysis are also critical for confirming structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to potential carcinogenicity (Category 2 under OSHA standards), strict PPE is required: impermeable gloves, sealed goggles, and lab coats . Work should occur in a fume hood to avoid inhalation. Contaminated waste must be disposed of via approved hazardous waste facilities . Emergency measures include 15-minute rinsing for eye/skin exposure and immediate medical consultation .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key properties include:

  • Boiling point : 253.36°C
  • Density : 1.177 g/cm³
  • Flash point : 101.22°C
  • Appearance : White crystalline solid .
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while log<em>P</em> (1.997) and PSA (35.25 Ų) predict solubility and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving this compound?

Optimization requires:

  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for cross-coupling efficiency.
  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C under inert atmosphere.
  • Molar ratios : 1:1.2 (substrate:boronic acid) to minimize side reactions.
    Monitor progress via TLC or HPLC, and isolate products using column chromatography .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Impurities like unreacted aniline or halogenated byproducts can co-elute in standard HPLC. Solutions include:

  • Mobile phase optimization : Acetonitrile/water with 0.1% formic acid improves peak separation.
  • High-resolution MS (HRMS) : Detects low-abundance contaminants (<0.1%).
  • <sup>19</sup>F NMR : Identifies fluorinated degradation products .

Q. What biological or pharmacological applications are supported by current research?

This compound is a key intermediate in synthesizing 1,3,5-triazine derivatives targeting human adenosine receptors (hA1/hA3), with potential applications in neurodegenerative disease therapeutics . Structure-activity relationship (SAR) studies highlight the fluorine moiety’s role in enhancing blood-brain barrier permeability .

Q. How should researchers address contradictory data in thermal stability assessments?

Discrepancies in decomposition temperatures (e.g., TGA vs. DSC) may stem from sample preparation (crystalline vs. powdered form) or heating rates. Standardize protocols using controlled ramp rates (5–10°C/min) and validate with replicate runs. Cross-reference with FTIR to confirm decomposition products .

Q. What green chemistry approaches are viable for scaling up synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
  • Catalyst recycling : Immobilized palladium catalysts reduce heavy metal waste.
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.